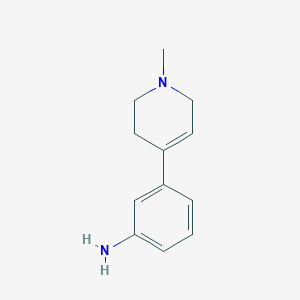

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFOMXBPZIXRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876864 | |

| Record name | BENZENAMINE, 3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106362-29-2 | |

| Record name | BENZENAMINE, 3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine CAS 106362-29-2

An In-Depth Technical Guide to 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine (CAS 106362-29-2): Synthesis, Characterization, and Considerations for Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS: 106362-29-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The molecule integrates two pharmacologically significant scaffolds: a 1,2,3,6-tetrahydropyridine core and a benzenamine (aniline) moiety. While this specific compound is primarily supplied for research and development purposes, its structural components are prevalent in numerous biologically active agents.[1] This document details the compound's physicochemical properties, outlines a plausible and robust synthetic route with detailed protocols, describes methods for its analytical characterization, and critically evaluates its potential applications and liabilities within a drug discovery context. Particular emphasis is placed on the toxicological considerations arising from its structural similarity to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2]

Core Compound Profile and Safety Mandates

This compound is a bifunctional molecule featuring a reactive aniline for further derivatization and a tetrahydropyridine ring, a motif found in various CNS-active agents.[3] Its primary utility lies in its potential as a synthetic intermediate or building block for more complex target molecules.[4][5]

Physicochemical Data

| Property | Value | Reference |

| CAS Registry Number | 106362-29-2 | [1] |

| Molecular Formula | C₁₂H₁₆N₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Appearance | (Typically solid, color may vary) | N/A |

| Solubility | Soluble in organic solvents like Chloroform, Methanol | (Inferred) |

Critical Safety and Handling Protocols

The toxicological properties of this specific compound have not been fully investigated.[1] However, its structural analogy to the potent neurotoxin MPTP necessitates stringent safety precautions.[2]

-

Hazard Statement: The compound is classified as an irritant and may be harmful if inhaled or ingested.[1] It is known to be irritating to mucous membranes and the upper respiratory tract.[1]

-

Handling: All manipulations must be conducted within a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective safety goggles, and a lab coat at all times.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

-

Intended Use: This product is provided solely for research and development purposes.[1]

Synthesis and Purification Strategy

Retrosynthetic Analysis and Proposed Pathway

The most logical disconnection is at the C-C bond between the two rings. This suggests a Suzuki coupling between a protected 3-aminophenylboronic acid derivative and a suitable 4-substituted-1,2,3,6-tetrahydro-1-methylpyridine, such as a triflate or halide.

Caption: Proposed Suzuki-Miyaura coupling pathway for synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the key coupling and deprotection steps. The synthesis of the precursors follows standard literature procedures.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-Boc-aniline (1.0 eq), 4-trifluoromethanesulfonyloxy-1-methyl-1,2,3,6-tetrahydropyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Causality: The system must be inert (purged with argon or nitrogen) as Pd(0) catalysts are sensitive to oxidation, which would deactivate them and halt the reaction.

-

-

Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and 2M aqueous sodium carbonate (Na₂CO₃) solution.

-

Causality: The biphasic solvent system facilitates the dissolution of both organic substrates and the inorganic base. The base is essential for the transmetalation step of the catalytic cycle. Degassing prevents catalyst oxidation.

-

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Acidolysis: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0 °C.

-

Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions.

-

-

Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours until TLC/HPLC analysis shows complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (~8-9).

-

Extraction and Isolation: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques is required.[7]

Standard Analytical Workflow

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Methyl-4-(pyridin-4-yl)aniline_TargetMol [targetmol.com]

- 6. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine. As a molecule incorporating both a tetrahydropyridine scaffold and a benzenamine (aniline) moiety, this compound holds potential interest for researchers in medicinal chemistry and drug development.[1][2] The tetrahydropyridine ring is a feature in various pharmacologically active agents, while the aniline group serves as a versatile synthetic handle.[1][3] This document moves beyond a simple data sheet to offer a foundational understanding of the molecule's characteristics, including its solubility, acid-base properties (pKa), and lipophilicity. By detailing robust, field-proven experimental protocols for determining these parameters, this guide is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective handling, characterization, and application of this compound.

Core Molecular Data and Structure

The foundational identity of any chemical entity begins with its structural and molecular data. These parameters are the basis for all subsequent physicochemical analysis.

Chemical Structure:

Caption: The structure reveals two key functional groups: a tertiary amine within the tetrahydropyridine ring and a primary aromatic amine (aniline).

Table 1: Core Molecular Identifiers

| Parameter | Value | Source/Method |

| IUPAC Name | 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)aniline | IUPAC Nomenclature |

| Synonyms | This compound | - |

| Molecular Formula | C₁₂H₁₆N₂ | Calculated |

| Molecular Weight | 188.27 g/mol | Calculated |

| CAS Number | Not readily available in public databases. | - |

Solubility Profile: A Multifaceted Analysis

Solubility is a critical parameter that dictates a compound's utility in both synthetic reactions and biological assays. The dual-functional nature of this molecule—containing both a relatively non-polar ring system and hydrogen-bonding amine groups—suggests a complex solubility profile. Lower aliphatic amines can be water-soluble, but solubility decreases as the molecule's hydrocarbon portion increases.[4] Aryl amines are typically insoluble in water due to the large hydrophobic hydrocarbon part.[4]

Expected Solubility:

-

Aqueous (Neutral): Low solubility is expected in neutral water due to the significant non-polar surface area.

-

Aqueous (Acidic): Solubility is predicted to increase significantly in dilute acidic solutions (e.g., 5% HCl). The basic amine groups will be protonated to form more polar, water-soluble ammonium salts.[5][6][7]

-

Organic Solvents: Good solubility is expected in common organic solvents like ethanol, methanol, DMSO, and chlorinated solvents.[4]

Experimental Protocol: Aqueous Solubility Determination

The following protocol provides a systematic approach to qualitatively and quantitatively assess the compound's solubility.

Causality: This workflow is designed to first establish a qualitative understanding based on fundamental acid-base chemistry before proceeding to a more rigorous quantitative measurement. The initial tests in water, acid, and base are diagnostic for amine-containing compounds.[7]

Caption: Workflow for determining aqueous solubility.

Step-by-Step Methodology (Qualitative):

-

Preparation: Label three separate glass vials: "Water," "0.1 M HCl," and "0.1 M NaOH."

-

Dispensing: Add approximately 5 mg of this compound to each vial.

-

Solvation: Add 1 mL of the corresponding solvent to each vial.

-

Mixing: Cap the vials and vortex vigorously for 2 minutes.

-

Observation: Let the vials stand for 5 minutes. Visually inspect for any remaining solid material against a dark background. A clear solution indicates solubility.[6]

-

pH Test: For the vial containing water, use a pH strip to test the solution. An amine should yield a basic pH (typically >8).[7]

Acidity and Basicity: pKa Determination

The pKa, the negative log of the acid dissociation constant, is arguably the most important physicochemical property for a drug candidate. It governs the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, receptor binding, and formulation.[8][9] The subject molecule has two basic nitrogen centers:

-

The aromatic amine (aniline), which is weakly basic due to the delocalization of the nitrogen lone pair into the phenyl ring.

-

The tertiary aliphatic amine in the tetrahydropyridine ring, which is expected to be more strongly basic.

Determining the pKa values is essential for predicting which site will be protonated at physiological pH (≈7.4).

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a robust and widely used method for pKa determination.[10][11] It relies on measuring the change in pH of a solution of the compound as a titrant (an acid or base) is added. The inflection point of the resulting titration curve corresponds to the pKa.[12] This protocol is self-validating through mandatory calibration and triplicate measurements.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

System Setup: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[10]

-

Sample Preparation: Accurately weigh and dissolve the compound in an appropriate solvent (e.g., water with a minimal amount of co-solvent if needed) to a concentration of approximately 1 mM.[10]

-

Titrant Preparation: Prepare and standardize 0.1 M HCl and 0.1 M NaOH solutions.

-

Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel. Use a magnetic stirrer for continuous mixing. Acidify the solution to a starting pH of 1.8-2.0 by adding 0.1 M HCl.[10]

-

Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Data Recording: After each addition, allow the pH reading to stabilize and record the value and the total volume of titrant added.[10]

-

Endpoint: Continue the titration until the pH reaches approximately 12-12.5.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the point where 50% of the compound is neutralized (the half-equivalence point). For higher accuracy, calculate the first derivative of the curve; the peak(s) indicate the equivalence point(s).

-

Validation: Perform the titration a minimum of three times to ensure reproducibility and calculate the average pKa and standard deviation.[10]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. LogP is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Lipophilicity Data

| Parameter | Value | Method |

| cLogP (Calculated) | 2.5 - 3.5 (Estimated Range) | Various computational algorithms (e.g., XLogP3, ChemDraw). Note: This is a prediction and requires experimental verification. |

| Experimental LogP | Data not available. | Requires experimental determination (e.g., shake-flask method). |

Experimental Protocol: LogP Determination by Shake-Flask Method

Causality: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. The ratio of concentrations provides the partition coefficient.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by a suitable analytical technique (e.g., HPLC-UV).

-

Partitioning: In a centrifuge tube, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Cap the tube and shake or rotate it gently for a sufficient time (e.g., 1-3 hours) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a pre-validated HPLC method.

-

Calculation:

-

The concentration in the octanol phase is determined by difference: [Octanol] = [Initial Aqueous] - [Final Aqueous].

-

P = [Concentration in Octanol] / [Concentration in Final Aqueous].

-

LogP = log₁₀(P).

-

Conclusion

This compound is a molecule with distinct physicochemical characteristics derived from its constituent aniline and tetrahydropyridine moieties. Its low intrinsic aqueous solubility, coupled with a significant increase under acidic conditions, is typical for a basic amine of its size. The presence of two basic centers, with the aliphatic amine expected to be the more dominant, necessitates precise pKa determination to predict its behavior in biological systems. This guide provides the foundational data and robust, validated protocols necessary for researchers to accurately characterize these critical properties, enabling more informed decisions in synthesis, formulation, and screening workflows.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from academia.edu. [Link]

-

University of California, Irvine. (n.d.). Amine Unknowns. Retrieved from uci.edu. [Link]

-

PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from pharmaelix.com. [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from ochemonline.com. [Link]

-

Benders, S., et al. (2015). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from embibe.com. [Link]

-

American Pharmaceutical Review. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from americanpharmaceuticalreview.com. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from chem.ucalgary.ca. [Link]

-

SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from scireslit.com. [Link]

-

Ali, M., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. [Link]

-

ACS Omega. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Retrieved from pubs.acs.org. [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from en.wikipedia.org. [Link]

-

PubMed Central. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from ncbi.nlm.nih.gov. [Link]

-

ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from acgpubs.org. [Link]

Sources

- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. embibe.com [embibe.com]

- 5. chemhaven.org [chemhaven.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. sciresliterature.org [sciresliterature.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

Synthesis of 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3-(1,2,3,6-tetrahydro-1-methylpyridin-4-yl)benzenamine (CAS No: 106362-29-2), a key molecular scaffold of interest to researchers, scientists, and professionals in drug development.[1] The structure, which combines a benzenamine moiety with a tetrahydropyridine ring, serves as a versatile building block in medicinal chemistry. This document details the strategic considerations for its synthesis, focusing on modern palladium-catalyzed cross-coupling reactions as the most efficient and modular approach. A detailed, field-proven protocol for a Suzuki-Miyaura coupling route is provided, alongside a discussion of alternative methods, mechanistic principles, and essential analytical controls. The guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction to the Target Molecule

This compound is an organic compound featuring an aniline ring C-C bonded to the 4-position of an N-methyltetrahydropyridine ring. The aniline portion offers a primary amine group that is a key site for further functionalization, while the tetrahydropyridine ring introduces a basic nitrogen and specific conformational constraints. This combination of features makes it a valuable intermediate in the synthesis of pharmacologically active compounds, where the tetrahydropyridine can act as a bioisostere for other cyclic systems and the aniline provides a handle for building more complex structures. The strategic introduction of the methyl group on the piperidine nitrogen can also enhance properties such as metabolic stability or receptor affinity in final drug candidates.[2]

Retrosynthetic Analysis and Strategic Planning

The molecular architecture of the target compound lends itself to a convergent synthesis strategy. The most logical disconnection is at the C-C bond between the aromatic and heterocyclic rings. This approach allows for the independent synthesis or procurement of the two core building blocks, which are then joined in a final, high-yield coupling step.

This retrosynthetic analysis points toward palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance in forming C(sp²)-C(sp²) bonds.[3]

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Methodologies: A Comparative Overview

The construction of the pivotal C-C bond is best achieved through palladium-catalyzed cross-coupling. The two most prominent and effective methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in pharmaceutical process chemistry due to its mild reaction conditions, high functional group tolerance, and the generally lower toxicity of its organoboron reagents compared to alternatives.[3][4][5] The reaction couples an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide/triflate. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

For the synthesis of our target, this translates to coupling a 3-aminophenylboronic acid derivative with an electrophilic tetrahydropyridine, such as a vinyl triflate derived from N-methyl-4-piperidone. This is often the preferred direction as vinyl triflates are readily prepared and highly reactive coupling partners.

The Stille Coupling Approach

The Stille reaction is another powerful C-C bond-forming tool that couples an organotin compound (stannane) with an organic halide or triflate.[6][7] Organostannanes are often stable, isolable, and unreactive towards many other functional groups, providing a broad reaction scope.[6]

The mechanism is similar to the Suzuki coupling, with the key difference being the transmetalation step, where the organic group is transferred from tin to palladium.[8] A significant drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which is a major concern in pharmaceutical synthesis.[7][9]

Recommended Synthetic Protocol: A Two-Step Suzuki-Miyaura Route

Based on considerations of efficiency, safety, and scalability, the Suzuki-Miyaura coupling is the recommended pathway. The protocol is divided into two main stages: the synthesis of the key tetrahydropyridine electrophile and the subsequent cross-coupling reaction.

Caption: Recommended two-step Suzuki-Miyaura synthesis workflow.

Part A: Synthesis of 4-((Trifluoromethyl)sulfonyloxy)-1-methyl-1,2,3,6-tetrahydropyridine

Causality: N-methyl-4-piperidone is a readily available starting material.[10][11] Its conversion to a vinyl triflate is a standard and highly effective method for activating the 4-position for palladium-catalyzed coupling. The triflate group is an excellent leaving group, facilitating the initial oxidative addition step in the catalytic cycle. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures the regioselective formation of the kinetic enolate, which is then trapped by the triflating agent.

Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Preparation: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) to a solution of diisopropylamine (5.6 g, 55 mmol) in anhydrous THF (50 mL) at -78 °C. Stir the mixture for 30 minutes to generate LDA.

-

Enolate Formation: Add a solution of N-methyl-4-piperidone (5.65 g, 50 mmol) in anhydrous THF (25 mL) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Triflation: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (21.4 g, 60 mmol) in anhydrous THF (50 mL) dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Extract the mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the vinyl triflate intermediate as a pale yellow oil.

Part B: Suzuki-Miyaura Coupling to Yield the Final Product

Causality: This step leverages a palladium catalyst, typically with a phosphine ligand, to couple the vinyl triflate with a boronic acid derivative of the aniline fragment.[12] The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. The base (e.g., potassium carbonate) is crucial for the transmetalation step, activating the boronic ester for transfer to the palladium complex.[12] A solvent mixture of dioxane and water is commonly used to ensure solubility of both the organic and inorganic reagents.

Experimental Protocol:

| Reagent/Parameter | Amount/Value | Moles/Ratio |

| Vinyl Triflate Intermediate | 12.25 g | 50 mmol |

| 3-Aminophenylboronic Acid Pinacol Ester | 13.1 g | 60 mmol (1.2 eq) |

| Pd(dppf)Cl₂ | 1.83 g | 2.5 mmol (5 mol%) |

| Potassium Carbonate (K₂CO₃) | 20.7 g | 150 mmol (3 eq) |

| 1,4-Dioxane | 200 mL | - |

| Water | 50 mL | - |

| Reaction Temperature | 90 °C | - |

| Reaction Time | 12-16 hours | - |

Procedure:

-

Setup: To a dry Schlenk flask, add the vinyl triflate intermediate, 3-aminophenylboronic acid pinacol ester, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion (typically 12-16 hours), cool the reaction mixture to room temperature and dilute with water (100 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Characterization and Analytical Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of aromatic protons (in the 6.5-7.5 ppm region), the vinyl proton on the tetrahydropyridine ring (~5.5-6.0 ppm), the N-methyl singlet (~2.3-2.5 ppm), and the various methylene protons of the heterocyclic ring. The aniline NH₂ protons will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the characteristic peaks for the aromatic and vinyl carbons, as well as the aliphatic carbons of the tetrahydropyridine ring and the N-methyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, ideally showing a single major peak.

Safety and Reagent Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using syringe techniques.

-

Solvents (THF, Dioxane): Are flammable and can form explosive peroxides. Use from freshly opened containers or after testing for and removing peroxides.

-

Triflating Agents: Are corrosive and moisture-sensitive. Handle with care in a fume hood.

-

General Precautions: A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before beginning any experimental work.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

-

Chemical Properties of Benzenamine, 3-methyl- (CAS 108-44-1) - Cheméo. Available at: [Link]

-

The Stille Reaction - Myers Group, Harvard University. Available at: [Link]

-

Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Available at: [Link]

-

3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | C14H16N2 | PubChem. Available at: [Link]

-

Stille reaction - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Stille Coupling - Organic Chemistry Portal. Available at: [Link]

-

N-((pyridine-3-yl)methylene)benzenamine Aniline (2.05 g, 21 mmol) and 3-p. Available at: [Link]

-

N methylation of 4-pyperidone - Sciencemadness.org. Available at: [Link]

-

Stille Coupling - SynArchive. Available at: [Link]

-

Buchwald-Hartwig amination - YouTube. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Stille Coupling - Chemistry LibreTexts. Available at: [Link]

- An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents.

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

-

The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines - Globe Thesis. Available at: [Link]

-

Schematics of the preparation of N-Methyl-4-piperidone attached aniline and its oxidative polymer - ResearchGate. Available at: [Link]

-

Benzenamine, 3-methyl- - NIST WebBook. Available at: [Link]

-

Benzenamine, 3-methyl- - NIST WebBook. Available at: [Link]

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.

-

Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube. Available at: [Link]

-

Benzenamine, N,4-dimethyl- | C8H11N | PubChem. Available at: [Link]

- EP3539965B1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents.

-

[Application of methyl in drug design] - PubMed. Available at: [Link]

-

Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy) - ResearchGate. Available at: [Link]

-

Benzenamine, 4-fluoro-N-(1-methylethyl)- | C9H12FN | PubChem. Available at: [Link]

- CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents.

-

Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed. Available at: [Link]

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 106362-29-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wwjmrd.com [wwjmrd.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. globethesis.com [globethesis.com]

- 11. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chemical Landscape of 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine Analogues: A Technical Guide for Drug Discovery

Introduction

The 1,2,3,6-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on the structural analogues of 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine, a key intermediate and pharmacophore with significant potential in the development of novel therapeutics. Its structural features, a basic nitrogen within a partially unsaturated heterocyclic ring coupled to an aromatic amine, provide a versatile platform for probing interactions with a range of biological targets.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will explore the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of analogues of this compound, with a particular emphasis on their relevance as neurokinin-1 (NK1) receptor antagonists.

Pharmacological Significance: The Neurokinin-1 Receptor Connection

The primary therapeutic relevance of this compound and its analogues lies in their interaction with the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) for the neuropeptide Substance P.[3][4] Antagonism of the NK1 receptor has proven to be a valuable strategy for the treatment of chemotherapy-induced nausea and vomiting (CINV), with approved drugs such as aprepitant and rolapitant demonstrating the clinical utility of this mechanism.[3][5][6][7][8][9]

The structural framework of this compound provides a foundational scaffold for building potent and selective NK1 receptor antagonists. Modifications to both the tetrahydropyridine ring and the benzenamine moiety can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Analogue Development

The synthesis of structural analogues of this compound can be approached through several strategic pathways. The choice of a particular route will depend on the desired structural modifications and the availability of starting materials.

Core Synthesis: Construction of the Tetrahydropyridine Ring

A common and effective method for the synthesis of the 1-methyl-4-aryl-1,2,3,6-tetrahydropyridine core involves the partial reduction of a corresponding pyridinium salt. This approach offers a straightforward means to introduce the desired aryl group at the 4-position.

Experimental Protocol: Synthesis of a 4-Aryl-1-methyl-1,2,3,6-tetrahydropyridine Intermediate

-

Quaternization of Pyridine: React a substituted 4-arylpyridine with methyl iodide or methyl bromide in a suitable solvent like acetone or acetonitrile to form the corresponding N-methylpyridinium salt.

-

Partial Reduction: The resulting pyridinium salt is then selectively reduced using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[10] The reaction is typically carried out at low temperatures (0-5 °C) to control the reduction and prevent over-reduction to the piperidine ring.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved through column chromatography on silica gel.

Caption: Key Structure-Activity Relationship (SAR) considerations for analogue design.

Pharmacological Evaluation: In Vitro and In Vivo Assays

A comprehensive evaluation of the pharmacological properties of newly synthesized analogues is essential to determine their potential as drug candidates.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki or IC₅₀) of the analogues for the target receptor (e.g., NK1 receptor).

-

Methodology: Competitive radioligand binding assays are commonly employed. A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its binding affinity.

-

-

Functional Assays:

-

Objective: To assess the functional activity of the analogues (i.e., whether they are agonists, antagonists, or inverse agonists).

-

Methodology: For GPCRs like the NK1 receptor, functional activity can be measured by quantifying the downstream signaling events, such as changes in intracellular calcium levels or cAMP production. For example, a calcium mobilization assay using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) can be used to measure the ability of an antagonist to block the agonist-induced calcium response.

-

In Vivo Models

-

Pharmacokinetic (PK) Studies:

-

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues.

-

Methodology: The compound is administered to laboratory animals (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous). Blood samples are collected at various time points, and the concentration of the compound in the plasma is determined using analytical techniques such as LC-MS/MS. This data is used to calculate key PK parameters like half-life, bioavailability, and clearance.

-

-

Efficacy Models:

-

Objective: To assess the therapeutic efficacy of the analogues in a relevant animal model of the disease.

-

Methodology: For NK1 receptor antagonists being developed for CINV, the ferret is a commonly used animal model as it has a vomiting reflex similar to humans. The ability of the test compound to reduce the number of emetic events induced by a chemotherapeutic agent (e.g., cisplatin) is a key measure of efficacy.

-

Metabolic Considerations

The tetrahydropyridine ring is susceptible to metabolism by various enzymes, including monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. [11][12][13][14]A well-known example is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is oxidized by MAO-B to the toxic metabolite MPP+. [11][13]Therefore, it is crucial to assess the metabolic stability of any new analogues and to identify any potentially reactive or toxic metabolites.

In Vitro Metabolism Studies:

-

Microsomal Stability Assay: Incubating the test compound with liver microsomes (which contain a high concentration of CYP enzymes) and monitoring the disappearance of the parent compound over time provides an indication of its metabolic stability.

-

Metabolite Identification: LC-MS/MS analysis of the incubation mixture can be used to identify the major metabolites formed.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents, particularly NK1 receptor antagonists. A thorough understanding of the synthetic methodologies, structure-activity relationships, and pharmacological evaluation techniques outlined in this guide will empower researchers to effectively explore the chemical space around this important pharmacophore and to develop new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

-

Reichard, G. A., Ball, Z. T., Aslanian, R., Anthes, J. C., Shih, N. Y., & Piwinski, J. J. (2000). The design and synthesis of novel NK1/NK2 dual antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2329–2332. [Link]

-

Halik, P. K., Koźmiński, P., Matalińska, J., Lipiński, P. F., Misicka, A., & Gniazdowska, E. (2020). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. Molecules, 25(16), 3756. [Link]

-

Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551–571. [Link]

-

Li, X., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 60(19), 8113-8130. [Link]

-

Guo, L., et al. (2013). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 56(17), 6924-6937. [Link]

-

Asymmetric Synthesis of an Antagonist of Neurokinin Receptors: SSR 241586. The Journal of Organic Chemistry. [Link]

-

Muñoz, M., & Coveñas, R. (2020). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 12(8), 2083. [Link]

-

Al-Balas, Q., et al. (2018). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Molecules, 23(11), 2968. [Link]

-

Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). PubMed. [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]

-

Rolapitant. Wikipedia. [Link]

-

ROLAPITANT. New Drug Approvals. [Link]

-

Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent. [Link]

-

Jordan, K., et al. (2017). Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations. Cancer Management and Research, 9, 325–334. [Link]

- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

-

FDA Approves Intravenous Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting. The ASCO Post. [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. PubMed. [Link]

-

1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine. PubMed. [Link]

-

Wu, E. Y., et al. (1988). Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes. Chemical Research in Toxicology, 1(3), 181-186. [Link]

-

Cashman, J. R., & Ziegler, D. M. (1986). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mouse liver preparations. Molecular Pharmacology, 29(2), 163-167. [Link]

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores. [Link]

- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

-

Gangapuram, M., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal Chemistry, 12(4), 369-380. [Link]

-

Zaleska, M. M., et al. (1989). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Analogues. Inactivation of Monoamine Oxidase by Conformationally Rigid Analogues of N,N-dimethylcinnamylamine. Journal of Medicinal Chemistry, 32(9), 2194-2201. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

3-(4-Chlorophenyldiazenyl)-1-methyl-1,4,5,6-tetrahydropyridine. PMC. [Link]

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

-

Identification, characterization and pharmacological profile of three metabolites of (R)-(+)-1,2,3,6-tetrahydro-4-phenyl-1-[(3-phenylcyclohexen-1- yl)methyl]pyridine (CI-1007), a dopamine autoreceptor agonist and potential antipsychotic agent. PubMed. [Link]

-

Chiba, K., Trevor, A., & Castagnoli, N. (1984). Metabolism of the neurotoxic tertiary amine, MPTP, by brain monoamine oxidase. Biochemical and Biophysical Research Communications, 120(2), 574-578. [Link]

-

Effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1 -H-1-benzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, on impaired learning and memory in animal models. PubMed. [Link]

-

4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 2,4,6-trimethylbenzenesulfonate monohydrate. NIH. [Link]

-

3-Methyl-4-(2-methyl-1-naphthalenyl)benzenamine. PubChem. [Link]

-

Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. ResearchGate. [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

-

Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica, 13(9), 521-529. [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. NIH. [Link]

Sources

- 1. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]

- 6. Rolapitant - Wikipedia [en.wikipedia.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA Approves Intravenous Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]

- 10. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mouse liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of the neurotoxic tertiary amine, MPTP, by brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine: A Search for Experimental Evidence

A comprehensive search of scientific literature and chemical databases has revealed a significant challenge in compiling a detailed technical guide on the spectroscopic data (NMR, IR, MS) for 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine. At present, there is no publicly available experimental spectroscopic data for this specific compound.

While extensive searches were conducted for the compound under its systematic name and various synonyms, no peer-reviewed articles, spectral databases, or patents containing its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data could be located.

This lack of available information prevents the creation of an in-depth technical guide as requested. Such a guide would require access to the raw spectral data to perform a thorough analysis and interpretation of the compound's structural features.

For researchers, scientists, and drug development professionals interested in this molecule, the current situation necessitates either:

-

De novo synthesis and characterization: The compound would need to be synthesized, purified, and then subjected to a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, FT-IR, and high-resolution mass spectrometry) to unequivocally determine its structure and obtain the requisite data.

-

Access to proprietary data: It is possible that this compound has been synthesized and characterized by a private entity (e.g., a pharmaceutical company or contract research organization) and the data has not been made public.

Hypothetical Spectroscopic Analysis: An Educated Postulation

In the absence of experimental data, we can postulate the expected spectroscopic features of this compound based on its constituent structural motifs: a 3-substituted aminobenzene ring and a 1-methyl-1,2,3,6-tetrahydropyridine ring.

Hypothetical ¹H NMR Spectrum

The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzenamine ring and the protons of the tetrahydropyridine ring.

-

Aromatic Region (approx. δ 6.5-7.2 ppm): The four protons on the benzene ring would likely appear as a complex multiplet or as distinct signals depending on the electronic influence of the tetrahydropyridinyl substituent. The protons ortho and para to the amino group would be expected to be shifted upfield compared to those meta to it.

-

Vinylic Proton (approx. δ 5.5-6.0 ppm): A signal corresponding to the proton on the double bond within the tetrahydropyridine ring would be present.

-

Tetrahydropyridine Ring Protons (approx. δ 2.0-3.5 ppm): Several multiplets corresponding to the methylene protons at positions 2, 3, and 6 of the tetrahydropyridine ring would be observed.

-

N-Methyl Group (approx. δ 2.2-2.5 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen of the pyridine ring would be clearly visible.

-

Amino Group (approx. δ 3.5-4.5 ppm): A broad singlet for the two protons of the primary amine group on the benzene ring, which may be exchangeable with D₂O.

Hypothetical ¹³C NMR Spectrum

The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons (approx. δ 115-150 ppm): Six signals would be expected for the carbons of the benzene ring. The carbon attached to the amino group would be significantly shielded.

-

Vinylic Carbons (approx. δ 120-140 ppm): Two signals for the sp² hybridized carbons of the double bond in the tetrahydropyridine ring.

-

Tetrahydropyridine Ring Carbons (approx. δ 25-60 ppm): Signals for the sp³ hybridized methylene carbons of the tetrahydropyridine ring.

-

N-Methyl Carbon (approx. δ 40-45 ppm): A signal for the carbon of the N-methyl group.

Hypothetical IR Spectrum

The infrared spectrum would show characteristic absorption bands for the functional groups present.

-

N-H Stretching (approx. 3300-3500 cm⁻¹): A pair of bands in this region would be indicative of the primary amine (-NH₂) group.

-

C-H Stretching (approx. 2800-3100 cm⁻¹): Bands corresponding to aromatic and aliphatic C-H bonds.

-

C=C Stretching (approx. 1600-1650 cm⁻¹): Absorption from the carbon-carbon double bonds in the aromatic and tetrahydropyridine rings.

-

N-H Bending (approx. 1550-1650 cm⁻¹): A band in this region would further confirm the presence of the amino group.

-

C-N Stretching (approx. 1250-1350 cm⁻¹): Bands corresponding to the aryl-amine and alkyl-amine C-N bonds.

Hypothetical Mass Spectrum

The mass spectrum would provide the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆N₂).

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the N-methyl group, cleavage of the tetrahydropyridine ring, and fragmentation of the benzenamine moiety. A prominent fragment might arise from a retro-Diels-Alder reaction of the tetrahydropyridine ring.

Workflow for Future Characterization

Should this compound be synthesized, a logical workflow for its characterization would be as follows:

Caption: Proposed workflow for the spectroscopic characterization of a novel compound.

Conclusion

While a detailed technical guide on the experimental spectroscopic data of this compound cannot be provided at this time due to the absence of publicly available data, this document has outlined the hypothetical spectral characteristics based on its chemical structure. For researchers and scientists in the field of drug development, the synthesis and subsequent comprehensive spectroscopic analysis of this compound would be a necessary first step for any further investigation. The information presented here can serve as a predictive guide for such future characterization efforts.

An In-depth Technical Guide to 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine: Synthesis, Characterization, and Potential Pharmacological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-(1,2,3,6-tetrahydro-1-methylpyridin-4-yl)benzenamine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues to present a robust framework for its synthesis, characterization, and pharmacological evaluation.

Compound Identification and Chemical Properties

IUPAC Name: this compound[1]

CAS Number: 106362-29-2[1]

Molecular Formula: C₁₂H₁₆N₂

Molecular Weight: 188.27 g/mol

Synonyms:

-

4-(3-Aminophenyl)-1,2,3,6-tetrahydro-1-methylpyridine

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| pKa (most basic) | 9.5 (predicted) | ChemAxon |

| LogP | 2.3 (predicted) | ChemAxon |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 2 | --- |

| Rotatable Bonds | 1 | --- |

Rationale for Scientific Interest

The scientific interest in this compound stems from its structural similarity to a class of compounds with profound biological activities. The 4-aryl-1,2,3,6-tetrahydropyridine scaffold is a well-established pharmacophore found in numerous centrally active agents.

Notably, it is a close analogue of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , which is known to induce Parkinsonism-like symptoms by its conversion to the toxic metabolite MPP⁺ by monoamine oxidase B (MAO-B)[2][3]. The presence of the aminophenyl group in the target molecule, however, introduces a critical point of differentiation, suggesting a potentially altered metabolic fate and pharmacological profile. This substitution could modulate its interaction with key enzymes and receptors in the central nervous system (CNS), possibly leading to neuroprotective, psychoactive, or other therapeutic effects.

Derivatives of tetrahydropyridines have been explored for a wide range of therapeutic applications, including as dopamine receptor agonists, acetylcholinesterase inhibitors, and anti-inflammatory agents[4][5][6][7][8][9]. This broad bioactivity spectrum underscores the potential of the title compound as a valuable lead for drug discovery programs.

Proposed Synthesis and Characterization

Proposed Synthetic Workflow: Suzuki Coupling

The Suzuki coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for coupling the tetrahydropyridine core with the aminophenyl moiety.

Caption: Proposed Suzuki coupling workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Methyl-3-bromopyridinium Iodide

-

To a solution of 3-bromopyridine (1.0 eq) in anhydrous acetone, add methyl iodide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the pyridinium salt.

Step 2: In situ formation of the Tetrahydropyridine Intermediate and Suzuki Coupling

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve 1-methyl-3-bromopyridinium iodide (1.0 eq) in a mixture of methanol and water.

-

Cool the solution to 0°C and add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5°C. This step generates the unstable boronate complex of the tetrahydropyridine.

-

To this mixture, add 3-aminophenylboronic acid (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons of the aminophenyl ring, the vinylic proton of the tetrahydropyridine ring, the N-methyl group, and the aliphatic protons of the tetrahydropyridine ring. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (188.27 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching (aromatic and aliphatic), and C=C stretching. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity by determining the presence of any impurities. |

Potential Pharmacological Activity and Biological Evaluation

The structural features of this compound suggest several avenues for pharmacological investigation, primarily centered on its potential as a CNS agent.

Monoamine Oxidase (MAO) Inhibition

Given its structural similarity to MPTP, a primary area of investigation would be its interaction with MAO-A and MAO-B. The aminophenyl substituent may alter its affinity and inhibitory potential compared to the phenyl group of MPTP.

Caption: Potential mechanism of action via MAO interaction.

Experimental Protocol: MAO Inhibition Assay

-

Prepare solutions of the test compound at various concentrations.

-

Use a commercially available MAO-A and MAO-B inhibitor screening kit.

-

Incubate the respective enzyme with the test compound for a predetermined time.

-

Add a fluorometric substrate and measure the fluorescence intensity over time.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Dopamine Receptor Binding

Many 4-aryl-tetrahydropyridines are known to interact with dopamine receptors[4][5]. The title compound could act as an agonist or antagonist at D₂, D₃, or other dopamine receptor subtypes.

Experimental Protocol: Dopamine Receptor Binding Assay

-

Use cell membranes prepared from cells expressing the human dopamine receptor subtype of interest (e.g., D₂ or D₃).

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone) in the presence of varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Determine the Kᵢ value of the test compound from competitive binding curves.

Acetylcholinesterase (AChE) Inhibition

Some tetrahydropyridine derivatives have shown activity as acetylcholinesterase inhibitors, which is a therapeutic strategy for Alzheimer's disease[6].

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

-

Based on the method described by Ellman et al., prepare a reaction mixture containing the test compound, acetylcholinesterase, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value.

Conclusion

This compound is a compound of significant scientific interest due to its structural relationship to known bioactive molecules. While direct experimental data is sparse, established synthetic methodologies, particularly the Suzuki coupling, provide a clear path for its preparation. Its potential pharmacological profile, including interactions with monoamine oxidases, dopamine receptors, and acetylcholinesterase, warrants thorough investigation. The technical framework provided in this guide offers a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

-

High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6- thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Arkat USA. [Link]

-

DeWald, J. A., et al. Aryl 1-But-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as Potential Antipsychotic Agents: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

-

DeWald, J. A., et al. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships. PubMed. [Link]

-

Prasad, S. B. B., et al. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Bentham Science. [Link]

-

Redda, K. K., et al. The chemistry and pharmacology of tetrahydropyridines. PubMed. [Link]

-

Gedeon, S., et al. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]

-

Gangapuram, M., et al. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PubMed Central. [Link]

-

The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. [Link]

-

Singh, S. K., et al. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. [Link]

-

Gedeon, S., et al. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores. [Link]

-

Brossi, A., et al. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Analogues. Inactivation of Monoamine Oxidase by Conformationally Rigid Analogues of N,N-dimethylcinnamylamine. PubMed. [Link]

Sources

- 1. 106362-29-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogues. Inactivation of monoamine oxidase by conformationally rigid analogues of N,N-dimethylcinnamylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

The Tetrahydropyridine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Tetrahydropyridine Core

The tetrahydropyridine (THP) ring system, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous natural products, particularly alkaloids, and its integration into a multitude of synthetic compounds with a vast array of biological activities, underscore its significance as a "privileged scaffold".[1] The structural versatility of the THP core, which exists in three isomeric forms (1,2,3,4-THP, 1,2,3,6-THP, and 2,3,4,5-THP) depending on the position of the endocyclic double bond, allows for extensive chemical modification.[1] This adaptability enables the creation of large, diverse chemical libraries, providing fertile ground for the discovery of novel therapeutics.[1][3]

The pivotal moment that thrust tetrahydropyridine derivatives into the neuroscientific spotlight was the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4][5] MPTP's ability to induce a Parkinson's-like syndrome by selectively destroying dopaminergic neurons has made it an invaluable tool for studying Parkinson's disease.[1][4] This discovery catalyzed extensive research into the synthesis and biological evaluation of THP derivatives, revealing their potential to modulate a wide range of biological targets.[4][5]

This guide provides a comprehensive overview of the current research applications of tetrahydropyridine derivatives, focusing on their therapeutic potential in key disease areas, the underlying mechanisms of action, and practical experimental workflows.

Core Therapeutic Applications of Tetrahydropyridine Derivatives

The structural flexibility of the THP scaffold has led to its exploration in a multitude of therapeutic areas. The following sections detail its most significant applications.

Neurodegenerative Disorders: Beyond Parkinson's Modeling

The historical link between MPTP and Parkinson's disease was just the beginning. Today, THP derivatives are being investigated for a range of neurological conditions.

-

Mechanism of Action in Neurodegeneration: Many neurologically active THP derivatives function by inhibiting monoamine oxidase (MAO) enzymes (MAO-A and MAO-B).[1] These enzymes are responsible for degrading monoamine neurotransmitters such as dopamine and serotonin.[1] Inhibition of MAO-B, in particular, can increase dopamine levels, which is a key therapeutic strategy in Parkinson's disease. The bioactivation of MPTP to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), is carried out by MAO-B.[6] MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits Complex I of the mitochondrial respiratory chain, leading to ATP depletion and cell death.[6][7] Understanding this mechanism has been crucial for designing both neuroprotective agents and novel therapeutics.

-

Alzheimer's Disease: The multifactorial nature of Alzheimer's disease, involving oxidative stress, neuroinflammation, and tau protein hyperphosphorylation, presents multiple targets for drug intervention.[8][9] Dihydropyridine and tetrahydropyridine derivatives have been developed as multi-target ligands with potent antioxidant and anti-inflammatory properties.[8] Some derivatives have shown the ability to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation, and to block L-type voltage-dependent calcium channels, thereby addressing excitotoxicity.[8]

dot digraph "MPTP_Neurotoxicity_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

MPTP [label="MPTP\n(1-methyl-4-phenyl-\n1,2,3,6-tetrahydropyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; BloodBrainBarrier [label="Blood-Brain Barrier", shape=ellipse, style=dashed, color="#5F6368"]; GlialCell [label="Glial Cell (Astrocyte)", shape=box, style=rounded, fillcolor="#FFFFFF", color="#34A853"]; MAOB [label="MAO-B", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MPDP [label="MPDP+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MPP [label="MPP+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DopaminergicNeuron [label="Dopaminergic Neuron", shape=box, style=rounded, fillcolor="#FFFFFF", color="#4285F4"]; DAT [label="Dopamine\nTransporter (DAT)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ComplexI [label="Complex I\nInhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP Depletion", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Neuronal Cell Death", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

MPTP -> BloodBrainBarrier [label="Crosses"]; BloodBrainBarrier -> GlialCell [label="Enters Brain"]; GlialCell -> MAOB [label="Contains"]; MPTP -> MAOB [label="Metabolized by"]; MAOB -> MPDP [label="Oxidation"]; MPDP -> MPP [label="Oxidation"];

MPP -> DopaminergicNeuron [label="Targets", dir=back]; DopaminergicNeuron -> DAT; MPP -> DAT [label="Uptake via"]; DAT -> Mitochondrion [label="Accumulates in"]; Mitochondrion -> ComplexI; ComplexI -> ATP; ATP -> CellDeath; } caption [label="Mechanism of MPTP-induced dopaminergic neurotoxicity.", shape=plaintext, fontsize=10];

Oncology: A Scaffold for Novel Anticancer Agents

The THP scaffold is a promising template for the development of new anticancer drugs.[3][10]

-

Mechanism of Action in Cancer: Tetrahydropyridine derivatives have been shown to exhibit anticancer activity through various mechanisms. Some derivatives act as cytotoxic agents against various tumor cell lines, including breast, colon, and cervical cancer.[10][11][12] For instance, certain thiazole-linked tetrahydropyridines have demonstrated significant activity against human breast adenocarcinoma cells (MCF-7 and MDA-MB-231).[10] Molecular docking studies suggest that these compounds can bind to critical targets like breast tumor kinase.[10] Furthermore, dihydropyridine derivatives, structurally related to THPs, have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[13][14]

-

Quantitative Data on Anticancer Activity: The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected tetrahydropyridine and dihydropyridine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-linked THP | Compound 6d | MCF-7 (Breast) | 9.94 ± 1.02 | [10] |

| Thiazole-linked THP | Compound 6d | MDA-MB-231 (Breast) | 9.78 ± 1.08 | [10] |

| Thiazole-linked THP | Compound 6e | MCF-7 (Breast) | 9.72 ± 0.91 | [10] |

| Thiazole-linked THP | Compound 6e | MDA-MB-231 (Breast) | 9.54 ± 0.95 | [10] |

| Dihydropyridine | Compound 6 | HT-29 (Colon) | 0.70 | [12] |

| Dihydropyridine | Compound 4 | MDA-MB-231 (Breast) | 4.6 | [12] |

Pain Management and Inflammation